molecular formula C11H12N4O3S B2491460 2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid CAS No. 436095-22-6

2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid

Cat. No. B2491460
CAS RN: 436095-22-6
M. Wt: 280.3
InChI Key: PMSIUZJIDLHYNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including structures similar to 2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid, often involves multistep reactions that can include transformations under acid catalysis and other specific conditions tailored to achieve the desired compound. For example, derivatives of dihydropyridine and tetrahydropyridin-2(1H)-one have been obtained through specific reactions involving ethoxy and sulfanyl groups, showcasing the complexity and variability in synthesizing such compounds (Nedolya et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of compounds like this compound involves determining the spatial arrangement of atoms and the chemical bonds that hold the atoms together. Techniques such as X-ray diffraction and NMR spectroscopy are critical for this analysis, providing detailed information on the geometry and electronic structure of the molecule. The structure of related compounds has been extensively studied, revealing intricate details about their molecular geometry and electronic configurations (Shruthi et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound can be complex, involving multiple pathways and products. For instance, transformations under specific conditions can lead to the formation of various derivatives, highlighting the compound's reactivity and the potential for creating a wide range of related substances. The reaction mechanisms often involve steps such as Michael addition, aldol reactions, and cyclization, demonstrating the compound's versatility in chemical synthesis (Suriyakala & Ravindran, 2022).

Scientific Research Applications

Chemical Transformations

  • Hydration and Thiazole Ring Closure : Derivatives involving 2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid undergo chemical transformations under specific conditions. For instance, derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were unexpectedly formed when treating methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate with hydrochloric acid, indicating complex chemical behavior under acid catalysis (Nedolya et al., 2018).

Synthesis and Characterization

  • Complex Formation with Metal Ions : The compound has been used in the synthesis of new ligands interacting with gold (III) and nickel (II) metal ions. The study of these ligand-metal ion interactions is crucial for understanding the behavior of these compounds in various applications, including potential anticancer activities (Ghani & Alabdali, 2022).

  • N-Arylsulfonyl Derivatives Synthesis : Hydrolytic transformations of related compounds in alkaline medium under microwave irradiation lead to the formation of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, demonstrating the compound's potential in synthesizing a variety of chemically significant derivatives (Rudyakova et al., 2006).

Biological Activities

  • Antiviral Activity : Some derivatives of the compound showed moderate in vitro activity against the H1N1 subtype of influenza A virus. This suggests potential use in developing antiviral agents (Ostrovskii et al., 2021).

  • Cancer Research : The compound's derivatives have been explored for their anticancer properties. For example, a study examined the anticancer activity of gold (III) and nickel (II) metal ion complexes derived from a compound structurally related to this compound, indicating its relevance in cancer research and treatment (Ghani & Alabdali, 2022).

properties

IUPAC Name

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-2-18-9-6-4-3-5-8(9)15-11(12-13-14-15)19-7-10(16)17/h3-6H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSIUZJIDLHYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331283
Record name 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

436095-22-6
Record name 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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